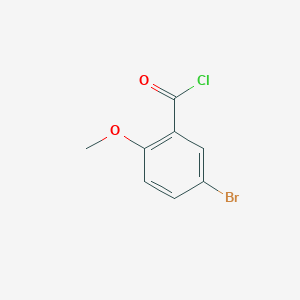

5-Bromo-2-methoxybenzoyl chloride

描述

Contextualization within Halogenated Acyl Chlorides

Acyl halides, with the general formula R-CO-X where X is a halogen, are a class of highly reactive organic compounds. teachy.app Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the halogen, which makes the carbonyl carbon highly susceptible to nucleophilic attack. teachy.app Among these, acyl chlorides are the most commonly utilized due to their optimal balance of reactivity and stability for synthetic applications. chemeurope.com

The presence of halogen substituents on the aromatic ring, as seen in 5-Bromo-2-methoxybenzoyl chloride, further modulates the reactivity and synthetic utility of the acyl chloride. These halogen atoms can serve as handles for further functionalization through various cross-coupling reactions, significantly expanding the synthetic possibilities. The methoxy (B1213986) group, an electron-donating group, also influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Significance as a Building Block in Complex Molecular Architectures

This compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a reactive acyl chloride and a modifiable bromo-substituted aromatic ring, allows for sequential and diverse chemical transformations.

The acyl chloride moiety readily reacts with a variety of nucleophiles, including alcohols, amines, and carbon nucleophiles, to form esters, amides, and ketones, respectively. wikipedia.org This reactivity is fundamental to constructing core structural motifs in many larger molecules. For instance, it can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group onto another aromatic ring, a key step in the synthesis of certain benzophenone (B1666685) derivatives. wikipedia.orggoogle.com

The bromine atom on the aromatic ring is particularly valuable for its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the molecular framework and the introduction of diverse functional groups. This dual reactivity makes this compound a powerful tool for medicinal chemists and materials scientists.

Overview of Research Trajectories

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of pharmacologically active compounds and other functional organic materials. For example, it is a precursor in the synthesis of derivatives that are investigated for their potential as inhibitors of various enzymes. thieme-connect.com

A significant area of research involves the development of efficient and scalable synthetic routes to this compound and its derivatives. This includes the optimization of reaction conditions for its preparation from commercially available starting materials like 5-bromo-2-methoxybenzoic acid, often employing reagents such as thionyl chloride or oxalyl chloride. patsnap.comlibretexts.org Studies have also explored its use in the synthesis of complex heterocyclic systems and as a building block for novel materials with specific electronic or optical properties. The ongoing exploration of its reactivity and applications continues to highlight its importance in modern organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMIOCVPSFJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62910-63-8 | |

| Record name | 5-BROMO-2-METHOXYBENZOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methoxybenzoyl Chloride

Carboxylic Acid Chlorination Routes

The most common and direct method for synthesizing 5-bromo-2-methoxybenzoyl chloride is the reaction of 5-bromo-2-methoxybenzoic acid with a suitable chlorinating agent. Thionyl chloride and oxalyl chloride are the most frequently employed reagents for this purpose. masterorganicchemistry.comcommonorganicchemistry.com

The use of thionyl chloride (SOCl₂) is a well-established and widely used method for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts. libretexts.orglibretexts.org The reaction converts 5-bromo-2-methoxybenzoic acid into this compound, with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.com

Thionyl Chloride Mediated Synthesis from 5-Bromo-2-methoxybenzoic Acid

Reaction Mechanism and Catalytic Role of DMF

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. libretexts.org

The reaction can be significantly accelerated by the use of a catalytic amount of N,N-dimethylformamide (DMF). masterorganicchemistry.comwikipedia.org DMF reacts with thionyl chloride to form a Vilsmeier reagent, an imidoyl chloride species, in situ. wikipedia.orgacs.org This reagent is a more potent acylating agent than thionyl chloride itself, leading to a faster and more efficient conversion of the carboxylic acid to the acyl chloride. wikipedia.org

Optimization of Reaction Parameters (Temperature, Stoichiometry)

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the use of excess reagents.

Temperature: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent or neat thionyl chloride, to ensure a reasonable reaction rate. commonorganicchemistry.comprepchem.com For instance, a preparation of a similar compound, p-methoxybenzoyl chloride, involved heating the mixture at 70°C for several hours. prepchem.com In another example, the synthesis of 5-bromo-2-chlorobenzoyl chloride was achieved by heating the mixture of the corresponding acid and thionyl chloride under reflux for 4 hours. guidechem.com

Stoichiometry: While a stoichiometric amount of thionyl chloride is theoretically required, an excess is often used to drive the reaction to completion and to serve as a solvent. prepchem.com The use of catalytic DMF (e.g., a few drops or a small molar percentage) is standard practice to enhance the reaction rate. wikipedia.orgsciencemadness.org

Below is an interactive data table summarizing typical reaction conditions and their impact on the synthesis.

| Parameter | Condition | Rationale | Potential Outcome |

| Temperature | Room Temperature to Reflux (e.g., 70-80°C) | Increased temperature enhances reaction kinetics. | Higher temperatures lead to faster conversion but may increase byproduct formation. |

| Thionyl Chloride Stoichiometry | 1.1 to 5 equivalents (or used as solvent) | Excess reagent ensures complete conversion of the carboxylic acid. | High excess can complicate purification; a slight excess (e.g., 1.1-1.5 eq) is often optimal. |

| DMF Catalyst | Catalytic amounts (e.g., 0.5 mL, <5 mol%) | Accelerates the reaction via formation of the Vilsmeier reagent. | Speeds up the reaction significantly, allowing for milder conditions. |

| Solvent | Neat (no solvent) or inert solvent (e.g., Toluene, Dichloromethane) | A solvent can aid in temperature control and handling of solids. | Neat conditions are common, but a solvent may be necessary for large-scale reactions. patsnap.com |

Process Intensification and Scale-Up Considerations

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges. Process intensification strategies aim to make the synthesis safer, more efficient, and more environmentally friendly.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch reactors for this type of reaction. They provide superior heat and mass transfer, which is crucial for managing the exothermic nature of the reaction and the evolution of gaseous byproducts (HCl and SO₂). rsc.org This enhanced control can lead to higher yields, improved purity, and a safer process. A study on a similar acid activation showed complete conversion in 20 minutes at 80°C in a flow system. rsc.org

Gas Scrubbing: The off-gassing of HCl and SO₂ requires an effective scrubbing system, typically using a caustic solution (e.g., sodium hydroxide) to neutralize these corrosive and toxic gases, especially in large-scale production.

Distillation: For reactions where an excess of thionyl chloride is used, its removal is typically achieved by distillation, often under reduced pressure, after the reaction is complete. libretexts.orgprepchem.com For thermally sensitive products, careful control of the distillation conditions is paramount.

Oxalyl chloride ((COCl)₂) is another excellent reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comsciencemadness.org It is often preferred for smaller-scale laboratory preparations, particularly when milder reaction conditions are required. sciencemadness.org The byproducts of the reaction with oxalyl chloride are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gases, simplifying the workup procedure. sciencemadness.org

Similar to the thionyl chloride method, the reaction with oxalyl chloride is also typically catalyzed by DMF. commonorganicchemistry.comsciencemadness.org A patent for the synthesis of a related compound, 5-bromo-2-chlorobenzoyl chloride, describes the dropwise addition of oxalyl chloride to a mixture of the carboxylic acid and DMF in dichloromethane (B109758) at a controlled temperature. guidechem.compatsnap.com

Oxalyl Chloride Utilized Synthesis from 5-Bromo-2-methoxybenzoic Acid

Comparative Analysis with Thionyl Chloride Methods

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate, and cost considerations.

| Feature | Thionyl Chloride | Oxalyl Chloride |

| Reactivity | Highly reactive, often requires heating. commonorganicchemistry.com | More reactive, often proceeds at room temperature or below. sciencemadness.org |

| Byproducts | SO₂ (gas), HCl (gas). masterorganicchemistry.com | CO (gas), CO₂ (gas), HCl (gas). sciencemadness.org |

| Workup | Relatively simple; excess reagent and byproducts are volatile. libretexts.org | Very simple; all byproducts are gaseous, simplifying purification. sciencemadness.org |

| Cost | Generally less expensive and used for industrial-scale processes. sciencemadness.org | More expensive, often favored for laboratory and fine chemical synthesis. |

| Handling | Corrosive liquid with a pungent odor. masterorganicchemistry.com | Volatile, corrosive, and toxic liquid. |

Solvent Effects and Reaction Efficiency

The conversion of 5-bromo-2-methoxybenzoic acid to its corresponding acyl chloride, this compound, is a crucial activation step. The choice of solvent plays a significant role in the efficiency and outcome of this transformation.

Commonly, the chlorinating agent itself, such as thionyl chloride (SOCl₂), is employed not only as a reagent but also as the solvent. nih.gov This approach utilizes a large excess of the reagent to drive the reaction equilibrium towards the product, ensuring a complete conversion of the carboxylic acid. The reaction is typically heated to reflux to increase the rate of reaction. nih.gov After the reaction is complete, the excess volatile thionyl chloride can be easily removed under reduced pressure, simplifying the workup procedure. nih.gov

In other instances, particularly when the acyl chloride is prepared for immediate use in a subsequent one-pot reaction like a Friedel-Crafts acylation, an inert organic solvent is preferred. Dichloromethane (CH₂Cl₂) is a common choice due to its low boiling point and inability to react with the reagents involved. nih.gov Using a solvent like dichloromethane allows for precise control over the concentration of reactants and helps to moderate the reaction temperature. For example, after the formation of this compound in thionyl chloride, the excess reagent is removed, and the crude product is dissolved in an anhydrous solvent like dichloromethane before proceeding with the next synthetic step. nih.gov

The table below summarizes the roles and effects of different solvent strategies in the synthesis of this compound.

| Solvent Strategy | Reagent(s) | Typical Conditions | Role of Solvent | Impact on Efficiency |

| Reagent as Solvent | Thionyl Chloride (SOCl₂) | Reflux | Acts as both reactant and solvent, driving equilibrium forward. | High conversion due to excess reagent; easy removal of solvent/excess reagent. nih.gov |

| Inert Co-Solvent | Thionyl Chloride (SOCl₂), Dichloromethane (CH₂Cl₂) | 0°C to reflux | Provides a medium for the reaction, controls concentration, and facilitates heat transfer. | Allows for controlled reaction conditions, suitable for one-pot procedures. nih.gov |

Alternative Synthetic Routes to Activated Benzoyl Species

The primary method for generating the activated benzoyl species, this compound, involves the direct chlorination of 5-bromo-2-methoxybenzoic acid. While thionyl chloride is a frequently used reagent for this purpose, several other chlorinating agents can be employed to achieve the same transformation. These reagents, often referred to as acylating agents, convert the carboxylic acid into a more reactive form suitable for acylation reactions. scribd.com

The selection of the chlorinating agent can depend on factors such as reaction scale, desired purity, and the sensitivity of other functional groups in the molecule.

| Activating Reagent | Chemical Formula | Typical Co-solvent | Notes |

| Thionyl Chloride | SOCl₂ | Dichloromethane, or used neat | Commonly used; byproducts (SO₂ and HCl) are gaseous, simplifying purification. nih.gov |

| Oxalyl Chloride | (COCl)₂ | Dichloromethane, Tetrahydrofuran | Highly reactive, often used for smaller-scale preparations where mild conditions are required. |

| Phosphorus Pentachloride | PCl₅ | Dichloromethane, Chloroform | A powerful chlorinating agent; solid byproduct (POCl₃) requires separation. |

| Phosphorus Trichloride (B1173362) | PCl₃ | None (used neat) or inert solvent | Reacts to give the acyl chloride; byproduct (phosphorous acid) is non-volatile. |

These alternative reagents provide chemists with a range of options to form the desired activated benzoyl chloride, allowing for optimization based on specific laboratory or industrial requirements. scribd.com

Strategies for Minimizing Impurity Formation during Synthesis

The purity of this compound is critical, as impurities can carry over into subsequent steps and complicate the purification of the final desired product. Impurities can arise from the starting materials or from side reactions occurring during the synthesis.

A primary source of impurities originates from the synthesis of the precursor, 5-bromo-2-methoxybenzoic acid. The bromination of 2-methoxybenzoic acid can result in the formation of isomeric impurities. For instance, in a similar synthesis involving the bromination of 2-methylbenzoic acid, a mixture of the desired 5-bromo isomer and the undesired 3-bromo isomer was formed. chemicalbook.com To obtain high-purity starting material, the crude product often requires purification, such as recrystallization from a suitable solvent like ethanol (B145695). chemicalbook.com

In large-scale preparations of related compounds, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, the formation of dibromo impurities during the bromination step is a significant issue. thieme-connect.comresearchgate.net This suggests that over-bromination is a potential side reaction in the synthesis of the precursor for this compound as well. Careful control over the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS), and the reaction temperature is crucial to minimize the formation of such impurities. thieme-connect.comresearchgate.net Furthermore, specific catalysts can be employed to improve the selectivity of the bromination reaction and inhibit the formation of unwanted isomers. google.com

The following table outlines key strategies for minimizing common impurities during the synthesis process.

| Impurity Type | Source | Mitigation Strategy | Reference |

| Isomeric Bromo-methoxybenzoic Acids | Bromination of 2-methoxybenzoic acid | Purification of the starting carboxylic acid by recrystallization. | chemicalbook.com |

| Use of catalysts to improve regioselectivity during bromination. | google.com | ||

| Over-brominated Products (e.g., dibromo species) | Excess brominating agent or harsh conditions | Precise control of brominating agent stoichiometry (e.g., 1.22 equivalents of NBS). | thieme-connect.comresearchgate.net |

| Hydrolysis Product (5-Bromo-2-methoxybenzoic acid) | Reaction with moisture | Use of anhydrous solvents and reagents; immediate use of the product. | nih.gov |

| Thermal Degradation Products | High reaction temperatures | Maintain optimal reaction temperature (e.g., 15 ± 5 °C). | nih.gov |

By implementing these strategies, from the careful synthesis and purification of the starting material to the precise control of the chlorination reaction, the formation of this compound can be optimized to yield a product of high purity.

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Methoxybenzoyl Chloride

Electrophilic Acylation Reactions

The Friedel-Crafts acylation is a cornerstone of synthetic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. alexandonian.com This reaction involves the acylation of an aromatic ring with an acyl halide, such as 5-bromo-2-methoxybenzoyl chloride, using a strong Lewis acid catalyst. sigmaaldrich.comlibretexts.org The product of this reaction is a ketone, where the 5-bromo-2-methoxybenzoyl group is attached to the aromatic substrate. sigmaaldrich.com

The mechanism of the Friedel-Crafts acylation begins with the activation of the acyl chloride by a Lewis acid catalyst. masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the carbon-chlorine bond to form a highly electrophilic, resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion then serves as the electrophile in an electrophilic aromatic substitution reaction. sigmaaldrich.com The aromatic substrate, acting as a nucleophile, attacks the acylium ion, leading to the formation of a carbocation intermediate known as an arenium ion. libretexts.org Finally, a weak base removes a proton from the arenium ion, restoring aromaticity and yielding the final aryl ketone product. masterorganicchemistry.com

The regioselectivity of the Friedel-Crafts acylation is primarily dictated by the electronic properties of the substituents already present on the aromatic substrate, not the acyl chloride. alexandonian.com

Activating Groups on the substrate, such as methoxy (B1213986) (-OCH₃) or alkyl groups, are electron-donating and direct the incoming acyl group to the ortho and para positions. alexandonian.com These groups stabilize the arenium ion intermediate, thereby increasing the reaction rate. alexandonian.com

Deactivating Groups , such as nitro (-NO₂) or carbonyl groups, are electron-withdrawing and direct the incoming acyl group to the meta position. alexandonian.com

For instance, the acylation of anisole (B1667542) (methoxybenzene) with this compound would be expected to yield predominantly the para-substituted product, due to the steric hindrance at the ortho position. The final product ketone is deactivated, which advantageously prevents subsequent acylation reactions. libretexts.orgorganic-chemistry.org

Lewis acid catalysts are essential for the Friedel-Crafts acylation to proceed. libretexts.org Aluminum chloride (AlCl₃) is a common and powerful choice, but other catalysts like iron(III) chloride (FeCl₃) can also be used. masterorganicchemistry.com The primary role of the catalyst is to generate the highly reactive acylium ion electrophile. sigmaaldrich.commasterorganicchemistry.com

The choice and amount of catalyst can significantly impact the reaction. A stoichiometric amount of the Lewis acid is typically required, rather than a catalytic amount. organic-chemistry.org This is because the Lewis acid complexes not only with the starting acyl chloride but also with the carbonyl oxygen of the resulting aryl ketone product. organic-chemistry.org This complexation deactivates the product, preventing further reactions, but also means the catalyst is not fully regenerated. organic-chemistry.org The use of different Lewis acids can sometimes influence the regioselectivity or be necessary for substrates that are sensitive to stronger catalysts like AlCl₃. masterorganicchemistry.com

| Catalyst | Typical Application | Key Characteristics |

|---|---|---|

| Aluminum Chloride (AlCl₃) | General purpose for most arenes | Very strong and highly effective; requires stoichiometric amounts. masterorganicchemistry.comorganic-chemistry.org |

| Iron(III) Chloride (FeCl₃) | Alternative for some substrates | A milder Lewis acid compared to AlCl₃. masterorganicchemistry.com |

| Zinc Oxide (ZnO) | Heterogeneous catalysis | Can be used as a solid catalyst, simplifying workup. organic-chemistry.org |

| Erbium Trifluoromethanesulfonate | Microwave-assisted reactions | Effective for arenes with electron-donating groups. sigmaaldrich.com |

While powerful, the Friedel-Crafts acylation has several limitations that define its substrate scope. libretexts.org

Aromatic Ring Activity : The reaction generally fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., nitrobenzene, benzaldehyde). sigmaaldrich.comlibretexts.org These electron-poor substrates are not nucleophilic enough to attack the acylium ion. sigmaaldrich.com

Substituent Interference : Aromatic substrates containing basic functional groups, such as amines (-NH₂, -NHR, -NR₂) or hydroxyls (-OH), are unsuitable. libretexts.org These groups react with the Lewis acid catalyst, forming a complex that strongly deactivates the ring towards electrophilic substitution. libretexts.org

Rearrangements : Unlike the Friedel-Crafts alkylation, the acylium ion intermediate in the acylation reaction is resonance-stabilized and does not undergo rearrangement. sigmaaldrich.commasterorganicchemistry.com This is a significant advantage, as it leads to a single, predictable product without isomeric byproducts from carbocation shifts.

Polyacylation : Multiple acylations on the same ring are generally not observed. libretexts.org The first acylation introduces a deactivating acyl group onto the aromatic ring, making it less reactive than the starting material and preventing further substitution. libretexts.orgorganic-chemistry.org

| Substrate Type | Example | Reactivity | Expected Outcome with this compound |

|---|---|---|---|

| Activated Arenes | Toluene, Anisole | High | Successful acylation, yielding an aryl ketone. alexandonian.com |

| Halobenzenes | Chlorobenzene | Moderate | Reaction proceeds, but slower than with activated arenes. alexandonian.com |

| Deactivated Arenes | Nitrobenzene | Very Low | Reaction fails or gives negligible yield. sigmaaldrich.comlibretexts.org |

| Arenes with -NH₂ or -OH groups | Aniline, Phenol (B47542) | Incompatible | Reaction fails due to catalyst complexation. libretexts.org |

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution with alcohols to form esters. This reaction is a fundamental transformation for acyl chlorides. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group and forming the ester product.

The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed. The efficiency of the reaction can be influenced by the steric hindrance of the alcohol used. acs.org Less sterically hindered primary alcohols generally react more rapidly than bulky tertiary alcohols. acs.org For example, a study on the formation of 2-benzoylbenzoate esters showed that reactions with methanol (B129727) and ethanol (B145695) proceeded with higher yields compared to those with more sterically demanding alcohols like isopropanol (B130326) or tert-butanol. acs.org

| Alcohol | Structure | Steric Hindrance | Expected Relative Yield |

|---|---|---|---|

| Methanol | CH₃OH | Low | High |

| Ethanol | CH₃CH₂OH | Low | High |

| Isopropanol | (CH₃)₂CHOH | Medium | Moderate acs.org |

| tert-Butanol | (CH₃)₃COH | High | Low to Trace acs.org |

Amide Synthesis via Reaction with Amines

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of the corresponding N-substituted benzamides. This transformation proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and yielding the stable amide product. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. mit.edu

The general transformation can be represented as follows:

Reaction of this compound with a primary amine (R-NH₂)

The reaction is broadly applicable to a wide range of amines, including aliphatic, benzylic, and aromatic amines, allowing for the synthesis of a diverse library of amide derivatives. organic-chemistry.orgunacademy.com For instance, the coupling of this compound with various anilines can produce a series of N-aryl benzamides, which may serve as precursors for more complex molecular architectures. acs.org

Table 1: Examples of Amide Synthesis from this compound

| Amine | Product | Reaction Conditions |

|---|---|---|

| Aniline | 5-Bromo-2-methoxy-N-phenylbenzamide | Pyridine, Dichloromethane (B109758), rt |

| Benzylamine | N-Benzyl-5-bromo-2-methoxybenzamide | Triethylamine, THF, 0°C to rt |

| Piperidine | (5-Bromo-2-methoxyphenyl)(piperdin-1-yl)methanone | NaOH (aq), Dichloromethane, rt |

Reactivity with Other Nucleophiles

Beyond its reaction with amines, this compound exhibits reactivity towards a variety of other nucleophiles, characteristic of a highly reactive acyl chloride. The electrophilicity of the carbonyl carbon makes it susceptible to attack by other nucleophilic species.

Alcohols: In the presence of a base, this compound reacts with alcohols to form the corresponding esters. This reaction, analogous to amide synthesis, proceeds via a nucleophilic acyl substitution mechanism where the alcohol oxygen acts as the nucleophile.

Water: Hydrolysis of this compound, through reaction with water, yields the parent carboxylic acid, 5-bromo-2-methoxybenzoic acid. This reaction can be facile and necessitates the handling of the acyl chloride under anhydrous conditions to prevent unwanted decomposition.

Thiols: Thiols can react with this compound to produce thioesters, which are valuable intermediates in organic synthesis. organic-chemistry.org

The reactivity of the acyl chloride functionality allows for the introduction of a range of functional groups, highlighting the compound's role as a versatile building block in the synthesis of diverse molecular scaffolds.

Coupling Reactions and Cross-Coupling Methodologies

The presence of a bromine atom on the aromatic ring of this compound and its derivatives opens up avenues for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) for Aryl-Aryl Bond Formation in Derived Species

Derivatives of this compound, such as the corresponding amides and esters, are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a particularly powerful tool for the formation of aryl-aryl bonds. lumenlearning.combyjus.com In this context, the bromine atom of the 5-bromo-2-methoxybenzoyl derivative serves as the halide component.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide derivative, forming an arylpalladium(II) complex.

Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step usually requires a base.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst. rsc.org

This methodology allows for the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. lumenlearning.comacs.org

Table 2: Examples of Suzuki-Miyaura Reactions with Derivatives of 5-Bromo-2-methoxybenzoic Acid

| Aryl Bromide Derivative | Boronic Acid | Product | Catalyst/Base/Solvent |

|---|---|---|---|

| 5-Bromo-2-methoxy-N-phenylbenzamide | Phenylboronic acid | 2-Methoxy-N-phenyl-[1,1'-biphenyl]-5-carboxamide | Pd(PPh₃)₄, K₂CO₃, Toluene/Water |

| Methyl 5-bromo-2-methoxybenzoate | 4-Formylphenylboronic acid | Methyl 4'-formyl-6-methoxy-[1,1'-biphenyl]-3-carboxylate | Pd(OAc)₂, SPhos, K₃PO₄, Toluene |

Chemo- and Regioselective Functionalization Strategies

The substituents on the aromatic ring of this compound—the methoxy group, the bromine atom, and the acyl chloride (or its derivatives)—exert distinct electronic and steric effects that can be exploited to achieve chemo- and regioselective functionalization.

Chemoselectivity: The high reactivity of the acyl chloride allows for its selective transformation in the presence of the less reactive aryl bromide. For example, amide or ester formation can be carried out without affecting the bromine atom, which can then be used in subsequent cross-coupling reactions.

Regioselectivity: The methoxy group is an ortho, para-directing activator, while the bromine atom is a deactivating ortho, para-director. The benzoyl group (or its derivative) is a meta-directing deactivator. In electrophilic aromatic substitution reactions, the positions ortho and para to the strongly activating methoxy group are favored for substitution. organic-chemistry.org However, directed ortho-metalation strategies can be employed to achieve functionalization at specific positions by using the existing functional groups to direct a metalating agent. acs.org This allows for precise control over the introduction of new substituents onto the aromatic ring. For instance, the methoxy group can direct lithiation to the adjacent C6 position, enabling the introduction of an electrophile at that site.

These strategies are crucial for the efficient synthesis of highly substituted and complex aromatic compounds from a relatively simple starting material. acs.org

Transformation Pathways of the Bromo and Methoxy Substituents

In addition to the reactions involving the acyl chloride and the aryl bromide in cross-coupling, the bromo and methoxy groups themselves can be targets for chemical transformation.

Halogen Exchange Reactions

The bromine atom of this compound or its derivatives can be replaced by another halogen, such as iodine or chlorine, through a metal-catalyzed process often referred to as an aromatic Finkelstein reaction. organic-chemistry.orgwikipedia.org These reactions are synthetically valuable as they allow for the fine-tuning of the reactivity of the aryl halide. For example, converting the aryl bromide to the more reactive aryl iodide can facilitate subsequent cross-coupling reactions that may be sluggish with the bromide. frontiersin.orgnih.gov

Copper- and nickel-catalyzed methods are commonly employed for these transformations. acs.orgrsc.org For instance, reacting an aryl bromide with sodium iodide in the presence of a copper(I) catalyst and a suitable ligand can provide the corresponding aryl iodide in high yield. organic-chemistry.orgacs.org Similarly, conversion to an aryl chloride can be achieved using a chloride salt and a palladium or copper catalyst. mit.edursc.org

The general scheme for a copper-catalyzed bromo-to-iodo conversion is as follows:

Ar-Br + NaI --(Cu(I) catalyst, Ligand)--> Ar-I + NaBr

This transformation adds another layer of synthetic versatility to the 5-bromo-2-methoxybenzoyl scaffold, enabling access to a wider range of intermediates for complex molecule synthesis.

Modification of the Methoxy Group

The methoxy group (-OCH₃) at the C2 position of the this compound ring is a key functional group that can be chemically altered, most commonly through O-demethylation. This reaction converts the methoxy ether into a hydroxyl (-OH) group, yielding 5-bromo-2-hydroxybenzoyl chloride. The conversion of a stable methoxy group into a more reactive hydroxyl group is a significant transformation in organic synthesis, often requiring harsh reaction conditions. chem-station.com It is frequently performed early in a synthetic sequence. chem-station.com

The primary mechanism for this modification involves the cleavage of the aryl-O-CH₃ ether bond. Due to the stability of this bond, strong reagents are typically necessary. The reaction generally proceeds via protonation or complexation of the ether oxygen, followed by a nucleophilic attack on the methyl group.

Several established methods for O-demethylation of aryl methyl ethers are applicable to this compound. The choice of reagent can be influenced by the presence of other functional groups in the molecule, such as the reactive acyl chloride.

Common Demethylation Reagents and Mechanisms:

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. chem-station.com The reaction mechanism begins with the formation of a complex between the lone pair of the ether's oxygen atom and the empty orbital of the boron atom. This creates a formal positive charge on the oxygen. Subsequently, a bromide anion (Br⁻), released from BBr₃, attacks the methyl group in an Sₙ2 reaction, forming bromomethane (B36050) and an alkoxydibromoborane intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final hydroxyl product. chem-station.com Reactions with BBr₃ are typically initiated at low temperatures, such as -78°C, due to its high reactivity. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid, aluminum chloride, can also be used for O-demethylation. chem-station.com In the context of this compound, the presence of the adjacent carbonyl group can facilitate the cleavage of the 2-methoxy group. The AlCl₃ can coordinate with both the carbonyl oxygen and the methoxy oxygen, which may promote preferential cleavage at this position. researchgate.net

Brønsted Acids (HBr): Concentrated hydrobromic acid (HBr) is a classic reagent for demethylation. The mechanism involves the protonation of the ether oxygen by the strong acid. The resulting oxonium ion makes the methyl group susceptible to nucleophilic attack by the bromide anion, leading to the formation of the phenol and bromomethane. chem-station.com This method often requires high temperatures, around 130°C, to proceed effectively. chem-station.com

Acidic Concentrated Lithium Bromide (ACLB): A solution of concentrated lithium bromide with a strong acid like HCl or HBr can efficiently cleave aryl ether bonds under moderate conditions (e.g., 110°C). nih.gov The demethylation proceeds through protonation of the ether oxygen, followed by an Sₙ2 substitution by the bromide ion. Studies on various lignin-derived aromatic compounds have demonstrated the effectiveness of this method. nih.gov

Alkyl Thiols: O-demethylation using alkyl thiols, such as ethanethiol (B150549) (EtSH) or the less odorous 1-dodecanethiol, offers a method that avoids strong acids. The reaction is typically run under basic conditions in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. chem-station.com

The following table summarizes the common reagents and conditions for the O-demethylation of aryl methyl ethers, which are applicable to the modification of this compound.

Table 1: Reagents for O-Demethylation of the Methoxy Group

| Reagent | Type | Typical Conditions | Mechanism | Citation |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Lewis Acid | Dichloromethane (DCM), low temp (-78°C to 0°C) | Complexation followed by Sₙ2 attack by Br⁻ | chem-station.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Dichloromethane, heating | Lewis acid coordination and cleavage | chem-station.comresearchgate.net |

| Hydrobromic Acid (HBr) | Brønsted Acid | 47% aqueous solution, high temp (~130°C) | Oxygen protonation followed by Sₙ2 attack by Br⁻ | chem-station.com |

| Alkyl Thiols (e.g., EtSH) | Nucleophile | Basic conditions (e.g., NaOH), high temp (~130°C) in NMP | Sₙ2 attack by thiolate anion | chem-station.com |

Derivatives and Advanced Structural Modifications Originating from 5 Bromo 2 Methoxybenzoyl Chloride

Synthesis of Ketone Derivatives (e.g., Benzophenones) and their Subsequent Transformations

The primary method for synthesizing ketone derivatives, particularly benzophenones, from 5-bromo-2-methoxybenzoyl chloride is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of the benzoyl chloride with an aromatic compound, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orgethz.ch The reaction typically proceeds by activating the benzoyl chloride with the Lewis acid, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

For instance, the reaction of the closely related 5-bromo-2-chlorobenzoyl chloride with phenetole (B1680304) (ethoxybenzene) in the presence of aluminum trichloride (B1173362) yields 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685). google.com This process can be optimized to be performed under vacuum conditions with silica (B1680970) gel-supported aluminum trichloride to improve yield and purity. google.com

Subsequent transformations of the resulting benzophenone derivatives are crucial for building molecular complexity. A common transformation is the reduction of the ketone carbonyl group to a methylene (B1212753) bridge (-CH₂-), converting the benzophenone into a diphenylmethane (B89790) derivative. This can be achieved using various reducing agents. One effective method involves the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid, which chemoselectively reduces the ketone. This reduction is a key step in multi-step syntheses, such as those leading to SGLT2 inhibitors. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Subsequent Transformation | Ref |

| 5-Bromo-2-chlorobenzoyl chloride | Phenetole | AlCl₃ | 5-Bromo-2-chloro-4'-ethoxy benzophenone | Reduction to diphenylmethane | google.comacs.org |

| 5-Bromo-2-chlorobenzoyl chloride | Anisole (B1667542) | AlCl₃ | (5-Bromo-2-chloro-phenyl)-(4-methoxy-phenyl)-methanone | Reduction to diphenylmethane | google.com |

| 2,6-Dimethoxybenzoyl chloride | Benzene | AlCl₃ | 2,6-Dimethoxybenzophenone | - | rsc.org |

Creation of Complex Heterocyclic Systems Utilizing this compound as a Precursor

While direct cyclization of this compound is uncommon, it serves as an excellent precursor for intermediates that readily undergo cyclization to form complex heterocyclic systems. The strategy often involves converting the benzoyl chloride into a derivative, such as a 2-aminobenzophenone (B122507), which contains the necessary functionalities for ring formation. asianpubs.orgresearchgate.netresearchgate.net

The synthesis of 2-aminobenzophenones can be achieved through various methods, including Friedel-Crafts acylation of anilines or palladium-catalyzed reactions. researchgate.net Although the methoxy (B1213986) group in this compound is not an amino group, it can be converted to one in a subsequent step, or the synthesis can start from the corresponding 2-aminobenzoic acid derivative. These 2-aminobenzophenone intermediates are pivotal in the synthesis of several classes of heterocycles. asianpubs.orgjetir.orgwum.edu.pl

For example, 2-aminobenzophenones are key starting materials for:

Quinazolines: These can be synthesized by reacting 2-aminobenzophenones with various reagents like benzaldehydes, benzylamines, or nitriles under different catalytic conditions (e.g., molecular iodine, ceric ammonium (B1175870) nitrate, or TMSOTf). nih.govorganic-chemistry.orgnih.gov

1,4-Benzodiazepines: These seven-membered heterocycles, known for their pharmacological activities, are frequently synthesized from 2-aminobenzophenone precursors. researchgate.netjetir.orgrsc.org

Acridones and Quinolines: These fused heterocyclic systems can also be prepared from 2-aminobenzophenones through different cyclization strategies. jetir.org

The bromine atom on the ring provides an additional handle for modification, often through palladium-catalyzed cross-coupling reactions, allowing for the introduction of further complexity before or after the formation of the heterocyclic core.

Introduction of Chirality and Stereoselective Synthesis of Advanced Intermediates

This compound, being an achiral molecule, can be used to generate chiral products through its reaction with a chiral substrate or by using a chiral catalyst. A straightforward method to introduce chirality is to react the benzoyl chloride with a chiral alcohol or amine, leading to the formation of a chiral ester or amide.

A notable example involves the stereoselective synthesis of advanced intermediates for pharmaceuticals. In a process related to the synthesis of the SGLT2 inhibitor empagliflozin, the analogous 5-bromo-2-chlorobenzoyl chloride is reacted with a chiral alcohol, such as (S)-3-hydroxytetrahydrofuran. google.com This Friedel-Crafts acylation, where the chiral alcohol is part of the nucleophilic aromatic component, results in the formation of a chiral benzophenone derivative with a defined stereocenter.

The reaction proceeds as follows: (S)-3-Hydroxytetrahydrofuran is first coupled with fluorobenzene (B45895) to form (S)-3-phenoxytetrahydrofuran. This chiral aryl ether is then acylated with 5-bromo-2-chlorobenzoyl chloride in a Friedel-Crafts reaction to yield (5-bromo-2-chloro-phenyl)(4-((S)-tetrahydrofuran-3-yloxy)phenyl)methanone. google.com This key step establishes the stereochemistry early in the synthetic sequence, which is crucial for the biological activity of the final molecule. This strategy highlights how an achiral, yet functionally rich, starting material can be a cornerstone in the asymmetric synthesis of complex molecules.

Multi-Step Synthetic Sequences Incorporating this compound

The true utility of this compound is demonstrated in its incorporation into multi-step synthetic sequences to produce high-value compounds, particularly in the pharmaceutical industry. Its structural features allow for a programmed series of reactions to build complex target molecules.

A prime example is its role as a key building block in the synthesis of C-glucoside SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. acs.orgresearchgate.netresearchgate.net A general synthetic route involves several key steps where a benzoyl chloride derivative is central:

Friedel-Crafts Acylation: The sequence begins with the Lewis acid-catalyzed Friedel-Crafts acylation between a benzoyl chloride derivative (like 5-bromo-2-chlorobenzoyl chloride) and an appropriate aromatic partner to form a substituted benzophenone. acs.org

Reduction: The resulting benzophenone's carbonyl group is reduced to a methylene bridge (CH₂). This is commonly achieved with reagents like triethylsilane and a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂). acs.orggoogle.com This creates the diarylmethane aglycone core structure.

Glycosylation: The crucial C-C bond between the diarylmethane aglycone and the glucose unit is formed. This is often accomplished by reacting a lithiated derivative of the diarylmethane with a protected gluconolactone. The lithium-halogen exchange on the bromo-substituted ring facilitates this coupling.

Deprotection and Final Modifications: The final steps involve the removal of protecting groups from the sugar moiety to reveal the final C-glucoside product.

This synthetic strategy, which has been applied to the industrial-scale production of drugs like empagliflozin, bexagliflozin, and luseogliflozin, showcases how this compound and its analogs are not just reagents but key architectural components in the assembly of complex, biologically active molecules. acs.orggoogle.com

Advanced Spectroscopic and Analytical Characterization in Research of 5 Bromo 2 Methoxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationpdx.eduorganicchemistrydata.orgnih.gov

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural characterization of 5-Bromo-2-methoxybenzoyl chloride and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of the related compound, 5-bromo-2-methoxybenzaldehyde (B189313), distinct signals are observed for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) protons. The aldehydic proton typically appears as a singlet at a downfield chemical shift, for instance, around 10.380 ppm. chemicalbook.com The aromatic protons exhibit characteristic splitting patterns (coupling) due to interactions with neighboring protons. For example, a proton might show a doublet of doublets, with coupling constants (J values) indicating the strength of the interaction with its ortho and meta neighbors. chemicalbook.com The methoxy group protons usually appear as a sharp singlet at a more upfield region, for example, at 3.925 ppm. chemicalbook.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl chloride group is typically observed at a significant downfield shift. Aromatic carbons show signals in the range of approximately 100-150 ppm, with their exact chemical shifts influenced by the substituents (bromo and methoxy groups). The methoxy carbon appears at a more upfield position.

Interactive Data Table: Representative ¹H NMR Data for 5-Bromo-2-methoxybenzaldehyde chemicalbook.com

| Assignment | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| Aldehydic H | 10.380 | Singlet | - |

| Aromatic H | 7.910 | Doublet of doublets | J = 2.6, 0.3 |

| Aromatic H | 7.623 | Doublet of doublets | J = 8.8, 2.6 |

| Aromatic H | 6.899 | Doublet | J = 8.8 |

| Methoxy H | 3.925 | Singlet | - |

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignments. organicchemistrydata.org Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable in this regard.

A COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity of protons within a spin system, such as the aromatic ring of a this compound derivative. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals. These advanced techniques are crucial for confirming the substitution pattern on the aromatic ring and for the structural elucidation of more complex derivatives.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysisorganicchemistrydata.orgnih.govbris.ac.uk

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. nih.govresearchgate.net

For this compound, the FT-IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride group, typically in the region of 1750-1800 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While the carbonyl stretch might be weaker in the Raman spectrum, the aromatic ring vibrations and the C-Br stretch are often strong and well-defined. The combination of both FT-IR and FT-Raman data allows for a more complete and confident assignment of the vibrational modes. nih.gov In a study on the related 5-bromocytosine, both FT-IR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations to provide a detailed vibrational assignment. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1750 - 1800 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Methoxy C-O | Stretching | 1200 - 1300, 1000 - 1100 |

| C-Br | Stretching | 500 - 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationpdx.edusigmaaldrich.com

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound and its derivatives. rsc.org By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly important for confirming the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, leading to a characteristic isotopic pattern in the mass spectrum. For instance, the molecular ion of 5-bromo-2-methoxybenzaldehyde shows prominent peaks at m/z 214 and 216. chemicalbook.comnih.gov

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, the initial fragmentation would likely involve the loss of the chlorine atom from the benzoyl chloride moiety. Subsequent fragmentations could include the loss of a methyl radical from the methoxy group or the loss of carbon monoxide. Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The crystal structures of various derivatives prepared from this compound have been reported, revealing detailed information about their molecular geometry. For instance, in the hydrazone derivative, (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide, the molecule exists in a trans configuration with respect to the methylidene unit. researchgate.net The dihedral angle between the two substituted aromatic rings is a significant feature, measured at 77.8(3)°. researchgate.net Another example, N′-(5-Bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide, also adopts an E configuration around the C=N bond, with the two benzene (B151609) rings forming a dihedral angle of 74.9(2)°. researchgate.net

These precise measurements allow for a detailed comparison of the structural parameters within a series of related compounds. The bond lengths and angles within the 5-bromo-2-methoxybenzoyl moiety can be analyzed to understand the electronic effects of the substituents on the benzoyl core.

Table 1: Selected Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide | Monoclinic | P2/c | 11.312(2) | 7.374(2) | 17.979(3) | 91.972(3) | researchgate.net |

| N′-(5-Bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide | Monoclinic | P2/c | 12.678(1) | 16.217(2) | 7.846(2) | 104.804(3) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Beyond individual molecular structures, X-ray crystallography illuminates the ways in which molecules interact with each other in the crystal lattice, forming supramolecular assemblies. These interactions, which include hydrogen bonding and π-π stacking, are crucial in determining the physical properties of the solid material. researchgate.net

In the crystal structure of (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide, adjacent molecules are linked by intermolecular N—H···O hydrogen bonds, forming dimers. researchgate.net Similarly, for N′-(5-Bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide, molecules are connected through N—H···O hydrogen bonds, creating chains that propagate along the c-axis of the crystal. researchgate.net The study of such non-covalent interactions is a burgeoning field, with applications in the design of materials with specific properties, such as metal-organic frameworks and smart nanocontainers. researchgate.netconsensus.app The benzamide (B126) core, a key feature in derivatives of this compound, is a versatile building block in supramolecular chemistry. wikipedia.org

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable tools in synthetic organic chemistry for tracking the progress of reactions and for assessing the purity of the resulting products.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction. libretexts.orgrochester.edu In the synthesis of derivatives from this compound, TLC allows the chemist to observe the consumption of the starting materials and the formation of the product. nih.gov By spotting the reaction mixture alongside the starting materials on a TLC plate, one can qualitatively assess the reaction's status. libretexts.org The choice of solvent system is critical for achieving good separation of the spots on the TLC plate. rochester.edu

For example, in the synthesis of benzamide derivatives, TLC can be used to confirm the purity of the final product. nih.govresearchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. researchgate.net However, analyzing acyl chlorides like this compound directly by TLC can be challenging due to their reactivity and potential to hydrolyze back to the carboxylic acid on the silica (B1680970) gel plate. chemicalforums.com

The progress of benzoylation reactions can be monitored by TLC, often using a co-spot of the starting material and the reaction mixture to aid in interpretation. libretexts.orgmdpi.com Visualization is typically achieved using a UV lamp, as the aromatic rings in these compounds are often UV-active. nih.govmdpi.com

For more precise and quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed. These techniques are vital for determining the purity of the final product and for quantifying the components in a mixture.

GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds. researchgate.net While direct analysis of reactive compounds like benzoyl chlorides can be difficult, derivatization can be used to create more stable and volatile compounds suitable for GC analysis. chromforum.org For example, reaction with an amine can convert the acyl chloride to a more stable amide. chromforum.org

HPLC is a highly versatile technique for the separation, identification, and quantification of compounds in a mixture. oup.com It is particularly well-suited for the analysis of less volatile and thermally sensitive molecules, such as many benzamide derivatives. nih.govsigmaaldrich.com In the synthesis of these derivatives, HPLC can be used to determine the purity of the product with high accuracy. researchgate.netacs.org The development of a robust HPLC method involves optimizing the mobile phase composition, flow rate, and detector wavelength to achieve good separation and sensitivity. researchgate.net

Derivatization with benzoyl chloride itself is a known strategy to improve the analysis of certain small molecules by LC-MS/MS, as the benzoyl group can enhance retention on reversed-phase columns and improve ionization efficiency. chromatographyonline.com This highlights the dual role of the benzoyl chloride moiety in both synthesis and analysis.

Computational and Theoretical Investigations of 5 Bromo 2 Methoxybenzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and reactivity of molecules like 5-Bromo-2-methoxybenzoyl chloride. By calculating the electron density, DFT methods can elucidate various molecular properties, offering insights that are often challenging to obtain through experimental means alone.

HOMO-LUMO Analysis and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and kinetic stability.

For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is anticipated to be centered on the carbonyl carbon of the acyl chloride group. This distribution makes the carbonyl carbon the primary site for nucleophilic attack, a characteristic feature of acyl chlorides.

Table 1: Illustrative HOMO-LUMO Data for Related Aromatic Compounds (Conceptual)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoyl Chloride | -7.5 | -1.2 | 6.3 |

| 4-Methoxybenzoyl Chloride | -7.1 | -0.9 | 6.2 |

| 4-Bromobenzoyl Chloride | -7.8 | -1.5 | 6.3 |

| This compound (Estimated) | -7.4 | -1.3 | 6.1 |

Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into Lewis-type structures (bonds and lone pairs). This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

In the case of this compound, NBO analysis would reveal the nature of the key bonds, such as the C-Cl and C=O bonds of the acyl chloride moiety, and the C-Br and C-O bonds on the aromatic ring. The analysis quantifies the charge distribution, showing the expected positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and predict the most likely reaction pathways.

Transition State Analysis for Acylation Reactions

This compound is primarily used in acylation reactions, such as Friedel-Crafts acylation, to introduce the 5-bromo-2-methoxybenzoyl group onto another molecule. Computational studies of these reactions involve locating the transition state structure for the key bond-forming step.

The transition state for the acylation of an aromatic compound by this compound, typically catalyzed by a Lewis acid like aluminum chloride, would involve the formation of a complex between the acyl chloride and the catalyst, followed by the attack of the aromatic nucleophile. DFT calculations can determine the geometry and energy of this transition state, providing the activation energy for the reaction. A lower activation energy indicates a faster reaction rate. These studies can also shed light on the role of the catalyst in activating the acyl chloride and stabilizing the transition state.

Predicting Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational modeling can predict the regioselectivity and stereoselectivity. For instance, in the Friedel-Crafts acylation of a substituted aromatic compound with this compound, the acyl group can potentially add to different positions on the substrate. By calculating the activation energies for the formation of each possible regioisomer, the most favorable reaction pathway and the major product can be predicted.

The directing effects of the substituents on both the benzoyl chloride and the aromatic substrate play a crucial role in determining the regioselectivity. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo and acyl chloride groups in this compound will influence the charge distribution and steric hindrance, thereby guiding the incoming nucleophile to a specific position.

Molecular Dynamics Simulations (if applicable to derivatives)

While direct molecular dynamics (MD) simulations on this compound itself are not commonly reported, this technique can be highly relevant for studying the behavior of its derivatives, particularly in a biological or materials science context. MD simulations model the dynamic evolution of a system over time, providing insights into conformational changes, intermolecular interactions, and the influence of the solvent.

For example, if a derivative of this compound is developed as a drug candidate, MD simulations could be used to study its binding to a target protein. These simulations can reveal the key interactions responsible for binding affinity and selectivity, guiding further drug design and optimization. Similarly, if a polymer is synthesized using a derivative, MD simulations could help in understanding its bulk properties, such as its morphology and mechanical strength.

Applications in Advanced Organic Synthesis Beyond Product Specificity

Role in the Synthesis of Key Pharmaceutical Intermediates

While direct synthesis examples for SGLT2 inhibitors using 5-Bromo-2-methoxybenzoyl chloride are not extensively documented in major patents, its structural analog, 5-Bromo-2-chlorobenzoyl chloride , is a well-established key intermediate in the manufacture of several drugs in the gliflozin class. These drugs are inhibitors of the sodium-glucose co-transporter 2 (SGLT2) and are used in the treatment of type 2 diabetes. researchgate.net The synthetic pathways for drugs like Dapagliflozin and Empagliflozin prominently feature this related building block. newdrugapprovals.orggoogle.com

A crucial step in these syntheses is a Friedel-Crafts acylation reaction. google.comgoogle.com In this step, 5-bromo-2-chlorobenzoyl chloride is reacted with an activated aromatic ring, such as ethoxybenzene (phenetole), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). newdrugapprovals.orggoogle.com This reaction forms a new carbon-carbon bond, creating the diaryl ketone scaffold, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which is a central precursor to the final drug substance. newdrugapprovals.orggoogle.com

The synthesis of this key intermediate can be summarized as follows:

Acyl Chloride Formation : 5-Bromo-2-chlorobenzoic acid is converted to its corresponding acyl chloride, 5-bromo-2-chlorobenzoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride. newdrugapprovals.orgchemicalbook.com

Friedel-Crafts Acylation : The resulting acyl chloride is then used to acylate ethoxybenzene, catalyzed by aluminum chloride, to produce the diaryl ketone intermediate. newdrugapprovals.orggoogle.com

Given the analogous reactivity, this compound is expected to undergo similar transformations, positioning it as a potential alternative or precursor for creating diverse libraries of pharmaceutical intermediates.

| Application Area | Specific Role of Analogue (5-Bromo-2-chlorobenzoyl chloride) | Example Drug Class |

| Pharmaceuticals | Precursor for diaryl ketone intermediate via Friedel-Crafts acylation | SGLT2 Inhibitors (e.g., Dapagliflozin) newdrugapprovals.orggoogle.com |

Utilization in Agrochemical and Specialty Chemical Synthesis

Detailed applications of this compound specifically within the agrochemical and specialty chemical sectors are not widely reported in publicly available scientific literature. However, related brominated and methoxylated aromatic compounds are known building blocks in these industries. The functional groups present in this compound suggest its potential utility in constructing complex molecules with potential biological activity or specialized functions, though specific examples remain proprietary or less documented.

Contribution to Materials Science via Polymer or Ligand Precursor Synthesis

The application of this compound as a monomer for polymer synthesis or as a precursor for ligands in materials science is not a prominently featured area in current research literature. Theoretically, the acyl chloride functionality could be utilized for step-growth polymerization reactions (e.g., with diamines to form polyamides or with diols to form polyesters). The aryl bromide offers a site for subsequent modification of the polymer or for creating metal-coordinating ligands, but specific, developed applications have not been detailed.

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is an exemplary substrate for developing and showcasing methodologies for carbon-carbon and carbon-heteroatom bond formation due to its distinct reactive sites.

Carbon-Carbon Bond Formation:

Friedel-Crafts Acylation : The most prominent application of the acyl chloride group is in Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The reaction involves the substitution of an acyl group onto an aromatic ring using a strong Lewis acid catalyst. libretexts.orggoogle.com For this compound, this reaction allows for the synthesis of complex diaryl ketones, which are valuable intermediates in medicinal chemistry. google.com The reaction proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by an electron-rich aromatic ring. wikipedia.org

Palladium-Catalyzed Cross-Coupling : The aryl bromide moiety serves as a versatile handle for modern cross-coupling reactions, such as the Suzuki-Miyaura or Mizoroki-Heck reactions. researchgate.netnih.gov These palladium-catalyzed methods are foundational in contemporary organic synthesis for creating C-C bonds. The bromine atom on the aromatic ring can undergo oxidative addition to a palladium(0) complex, initiating a catalytic cycle that can couple the benzoyl chloride core with a wide variety of organoboron compounds (Suzuki) or alkenes (Heck). researchgate.netarkat-usa.org This utility allows for the modular construction of highly complex molecular architectures from simple precursors.

Carbon-Heteroatom Bond Formation:

Acylation of Nucleophiles : The acyl chloride is a highly reactive group that readily undergoes nucleophilic acyl substitution with heteroatom nucleophiles. This is a fundamental method for creating carbon-heteroatom bonds.

Ester Formation (C-O bond) : Reaction with alcohols or phenols yields esters.

Amide Formation (C-N bond) : Reaction with primary or secondary amines yields amides.

This dual reactivity makes this compound a valuable tool for synthetic chemists, enabling the construction of molecular frameworks through reliable and high-yielding bond-forming reactions.

| Reaction Type | Bond Formed | Functional Group Involved | Description |

| Friedel-Crafts Acylation | C-C | Acyl Chloride | Electrophilic aromatic substitution to form diaryl ketones. wikipedia.orgmasterorganicchemistry.com |

| Suzuki-Miyaura Coupling | C-C | Aryl Bromide | Pd-catalyzed reaction with organoboron reagents to form biaryl compounds. researchgate.netnih.gov |

| Mizoroki-Heck Coupling | C-C | Aryl Bromide | Pd-catalyzed reaction with alkenes to form substituted alkenes. arkat-usa.org |

| Esterification | C-O | Acyl Chloride | Nucleophilic acyl substitution with alcohols. |

| Amidation | C-N | Acyl Chloride | Nucleophilic acyl substitution with amines. |

Future Research Directions and Emerging Trends

Green Chemistry Approaches in 5-Bromo-2-methoxybenzoyl Chloride Synthesis

The traditional synthesis of benzoyl chlorides often involves hazardous reagents like thionyl chloride or oxalyl chloride, which generate significant acidic waste. google.comgoogle.com Future research is increasingly focused on developing greener synthetic routes to this compound that minimize environmental impact.

Key areas of exploration include:

Alternative Chlorinating Agents: Investigating the use of solid-supported chlorinating agents or milder, recyclable reagents to replace traditional options. This approach aims to reduce corrosive byproducts and simplify purification processes.

Catalytic Routes from Benzaldehydes: Developing efficient catalytic methods for the direct conversion of 5-bromo-2-methoxybenzaldehyde (B189313) to the corresponding benzoyl chloride. google.com The use of catalysts, potentially in combination with greener oxidants, could offer a more atom-economical pathway. google.com

Solvent-Free and Aqueous Conditions: Exploring synthesis under solvent-free conditions or in environmentally benign solvents like water. google.com Phase-transfer catalysis is a promising technique that can facilitate reactions in biphasic systems, thereby reducing the reliance on volatile organic solvents. kyushu-u.ac.jp

Waste Valorization: Implementing strategies for the recovery and reuse of byproducts and solvents. For instance, processes are being designed to recover benzoic acid from distillation residues, thus contributing to a circular economy. google.com

Catalytic Innovations for Derivatization Reactions

The derivatization of this compound is central to its utility. Future research will likely focus on novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Emerging trends in this area include:

Palladium- and Copper-Catalyzed Cross-Coupling: While Sonogashira couplings of acyl chlorides are known, there is ongoing research to develop more robust and versatile palladium and copper catalyst systems that can operate under milder conditions and with lower catalyst loadings. researchgate.net This would be particularly relevant for reactions at the bromine-substituted position of the benzoyl chloride.

Lewis Acid Catalysis: The use of novel and recyclable Lewis acid catalysts for Friedel-Crafts acylation reactions involving this compound is an active area of investigation. google.comgoogle.com The development of solid acid catalysts could simplify product purification and catalyst recovery. google.com

Organocatalysis: The application of small organic molecules as catalysts for the derivatization of benzoyl chlorides is a growing field. These metal-free catalysts can offer unique reactivity and selectivity profiles, providing a more sustainable alternative to traditional metal-based catalysts.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis to enable novel transformations of this compound represents a significant future direction. This approach could unlock new reaction pathways that are not accessible through traditional thermal methods.

Expanding the Scope of Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is primarily dictated by the electrophilic acyl chloride group and the nucleophilic character of the aromatic ring, which is influenced by the methoxy (B1213986) and bromine substituents. Future research will aim to explore and exploit this reactivity in new ways.

Key research avenues include:

Reactions with Novel Nucleophiles: Investigating the reactions of this compound with a broader range of nucleophiles beyond simple alcohols and amines. wikipedia.org This includes exploring its reactivity with complex, multifunctional molecules to generate novel derivatives with potential applications in materials science and medicinal chemistry. nih.govuzh.ch The reactivity towards various nucleophiles can be influenced by the electronic nature of the substituents on the benzoyl chloride. stackexchange.com